Bismaleimidoethane

Description

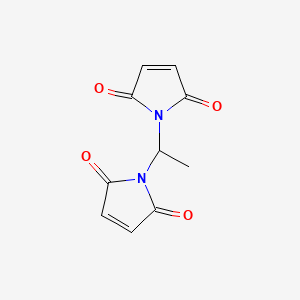

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O4 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

1-[1-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C10H8N2O4/c1-6(11-7(13)2-3-8(11)14)12-9(15)4-5-10(12)16/h2-6H,1H3 |

InChI Key |

RVRLFABOQXZUJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1C(=O)C=CC1=O)N2C(=O)C=CC2=O |

Synonyms |

is(maleimido)ethane bismaleimidoethane |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bismaleimidoethane

Established Synthetic Routes to Bismaleimidoethane and Related Bismaleimide (B1667444) Structures

The most common and well-established method for synthesizing this compound and other bismaleimides is a two-step process. scispace.com This process involves the initial reaction of a diamine with maleic anhydride (B1165640), followed by a cyclodehydration step. scispace.comhep.com.cn

In the first step, 1,2-diaminoethane is treated with two equivalents of maleic anhydride. chemicalbook.com This reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF). scispace.com This initial reaction forms a bismaleamic acid intermediate. scispace.com

The second step is the cyclodehydration of the bismaleamic acid to form the final bismaleimide product. scispace.com This can be achieved through two primary methods:

Thermal Dehydration: This involves heating the bismaleamic acid to elevated temperatures.

Chemical Dehydration: This method utilizes a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like sodium acetate. cnrs.fr This approach generally proceeds at lower temperatures and can offer higher yields and purity. scispace.com

The versatility of this synthetic route allows for the creation of a wide array of bismaleimide structures by simply varying the initial diamine precursor. scispace.com For example, using an aromatic diamine like 4,4'-diaminodiphenylmethane leads to the formation of 4,4'-bismaleimidodiphenylmethane (BMPM), a widely used bismaleimide resin. metu.edu.tr

Novel Approaches and Sustainable Synthetic Strategies for this compound Derivatives

One promising technique is the use of microwave-assisted synthesis . Microwave heating can significantly shorten reaction times for the cyclodehydration step compared to conventional thermal methods.

Another green approach involves the use of solid acid catalysts to replace traditional chemical dehydrating agents. These catalysts are often reusable, which simplifies the purification process and reduces waste.

Solventless reaction conditions are also being explored to minimize the use of volatile organic solvents. frontiersin.org This can involve reacting the diamine and maleic anhydride directly in a molten state. One-pot syntheses, where both reaction steps occur in a single vessel without isolating the intermediate, are also being developed to streamline the process and reduce waste. acs.org

Furthermore, research into utilizing bio-based resources is gaining traction. frontiersin.org For instance, scientists are exploring the use of renewable feedstocks to create bio-based thermosetting polymers, including polybismaleimides. frontiersin.org Some approaches involve the use of furan-modified cellulose (B213188) and Diels-Alder reactions with this compound for cross-linking. nih.gov

Precursor Reactivity and Functionalization for Targeted Network Formation

The properties of the final cross-linked bismaleimide polymer are heavily influenced by the structure and reactivity of the precursor molecules, particularly the diamine. scispace.com For this compound, the flexible ethane (B1197151) linker between the maleimide (B117702) groups allows for a greater degree of rotational freedom, which can result in a more flexible polymer network compared to those derived from rigid, aromatic diamines. scispace.com

Functionalization of the diamine precursor is a key strategy for tailoring the properties of the final polymer. By introducing different functional groups, researchers can modify characteristics such as solubility, toughness, and thermal stability. scispace.com For example, incorporating flexible aliphatic chains can reduce the brittleness of the cured material. scispace.com

The maleimide groups themselves are highly reactive and can undergo various addition reactions, including Michael addition and Diels-Alder reactions. scispace.com This allows for chain extension with other molecules, such as diamines or dithiols, before the final thermal curing. This process can be used to create more complex and tailored polymer network architectures. cnrs.fr

Analytical Techniques for Purity Assessment and Structural Confirmation of this compound

A variety of analytical techniques are employed to ensure the purity and confirm the chemical structure of synthesized this compound. researchgate.net These methods are crucial for quality control and to ensure the material is suitable for its intended applications. researchgate.net

Table 1: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and determination of impurity profiles. chemcon.com | Separation and quantification of this compound from impurities and unreacted starting materials. researchgate.net |

| Gas Chromatography (GC) | Analysis of volatile and semi-volatile compounds. researchgate.net | Separation and quantification of volatile impurities. iiste.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. chemcon.com | Provides detailed information about the chemical structure and connectivity of atoms. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of reaction completion. chemcon.com | Detection of characteristic imide carbonyl and C=C double bond absorptions; disappearance of amic acid bands. |

| Mass Spectrometry (MS) | Determination of molecular weight. | Confirmation of the molecular mass of the synthesized compound. |

| Differential Scanning Calorimetry (DSC) | Thermal characterization. metu.edu.tr | Determination of melting point and curing behavior. tandfonline.com |

| Thermogravimetric Analysis (TGA) | Thermal stability assessment. metu.edu.tr | Evaluation of the decomposition temperature and thermal stability of the cured resin. researchgate.net |

Crosslinking Mechanisms and Reaction Kinetics of Bismaleimidoethane

Fundamental Crosslinking Chemistries Involving Bismaleimidoethane

The maleimide (B117702) groups of this compound are highly reactive and can undergo several distinct addition reactions, providing a toolbox for material design. These reactions can be broadly categorized into "click" chemistries, cycloadditions, and other addition mechanisms.

Thiol-Maleimide Click Reactions in Polymer and Bioconjugation Systems

The thiol-maleimide reaction is a prominent example of "click" chemistry, characterized by its high efficiency, specificity, and mild reaction conditions. axispharm.com This reaction proceeds via a Michael addition mechanism where a thiol group attacks the electron-deficient double bond of the maleimide, resulting in the formation of a stable thioether linkage. bachem.com This process is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, reacting approximately 1,000 times faster with thiols than with amines at a neutral pH. axispharm.com

In polymer science, this reaction is utilized to create highly crosslinked networks by reacting this compound with multi-functional thiol-containing compounds. researchgate.net The resulting polythioether networks often exhibit excellent thermal and mechanical properties. researchgate.net The thiol-maleimide reaction is also extensively used in bioconjugation to link peptides, proteins, and other biomolecules. axispharm.combachem.com The specificity of the reaction allows for the precise attachment of molecules to cysteine residues in proteins. mpg.de

The kinetics of the thiol-maleimide reaction are influenced by several factors, including the solvent, the nature of the initiator (if any), and the structure of the thiol. rsc.orgcolab.ws The reaction can proceed through different mechanisms, such as base-initiated, nucleophile-initiated, or ion pair-initiated pathways, depending on the reaction conditions. rsc.org This variability allows for the tuning of the reaction rate and selectivity for specific applications. rsc.orgsemanticscholar.org

Diels-Alder Cycloaddition and Retro-Diels-Alder Reactions for Thermoreversible Crosslinking

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, in this case, the maleimide group of this compound. wikipedia.org This reaction is a powerful tool for forming six-membered rings and is widely used in the synthesis of complex organic molecules and polymers. wikipedia.org A key feature of the Diels-Alder reaction is its thermal reversibility; the forward reaction is favored at lower temperatures, while the reverse reaction, known as the retro-Diels-Alder reaction, is favored at higher temperatures. researchgate.netnih.govmasterorganicchemistry.com

This reversibility is exploited to create thermoreversible crosslinked materials. researchgate.netnih.gov By using a diene such as furan (B31954), this compound can form crosslinks that can be broken upon heating and reformed upon cooling. researchgate.netnih.gov This property allows for the reprocessing and recycling of the thermoset material. researchgate.netnih.gov The temperature at which the retro-Diels-Alder reaction occurs can be influenced by the specific structure of the diene and dienophile. researchgate.net For example, adducts formed from furan derivatives and maleimides will exhibit different cyclo-reversion temperatures.

The Diels-Alder reaction between a furan and a maleimide produces two diastereomeric adducts: a kinetically favored endo adduct and a more thermally stable exo adduct. rug.nl The ratio of these adducts can be influenced by reaction parameters such as temperature. The study of these reactions is crucial for designing materials with specific self-healing or recyclable properties. rug.nlresearchgate.net

Ene-Addition Reactions in this compound Curing

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), such as the maleimide group of this compound. wikipedia.orgthieme.com This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org In the context of bismaleimide (B1667444) resins, the ene reaction can occur between the maleimide double bond and an allyl-containing comonomer. scispace.com

This reaction is a key part of the curing mechanism for certain bismaleimide systems, contributing to the crosslinked network. researchgate.net The ene reaction is often thermally initiated and can proceed in a concerted fashion. wikipedia.org Computational studies have been used to understand the transition state and mechanism of ene reactions. cuny.eduyoutube.com In some cases, the ene reaction can be part of a cascade of reactions, leading to complex molecular architectures. nih.gov

Michael Addition Mechanisms in this compound Formulations

The Michael addition is a versatile reaction in which a nucleophile adds to an α,β-unsaturated carbonyl compound. The maleimide group in this compound is a potent Michael acceptor. Various nucleophiles, particularly primary and secondary amines, can be used to cure bismaleimide resins via this mechanism. mit.educnrs.fr

The reaction of a primary amine with a maleimide can lead to a chain-extended polymer through the formation of an aspartimide adduct. scispace.comcnrs.fr This reaction is a principal mechanism in the cure of bismaleimide resins formulated with diamines like methylene (B1212753) dianiline (MDA). mit.edu The cure process can involve both a Michael addition chain extension at lower temperatures and a crosslinking addition reaction through the maleimide double bonds at higher temperatures. mit.edu The ratio of these reactions can be controlled by the cure temperature and the stoichiometry of the reactants. mit.edu Solid-state 15N NMR has been used to investigate the different reaction pathways, including Michael addition and a postulated ring-opening aminolysis reaction, that occur during the curing of bismaleimide resins with diamines. acs.org

Free-Radical Polymerization Pathways for this compound

The double bond of the maleimide group in this compound can undergo free-radical polymerization. This can occur through homopolymerization, where this compound molecules react with each other, or through copolymerization with other vinyl monomers. uobaghdad.edu.iqresearcher.liferesearchgate.net

Homopolymerization of bismaleimides can be initiated thermally or by using a free-radical initiator. capes.gov.br This process leads to a highly crosslinked and rigid network structure. Bismaleimides can also be copolymerized with a variety of other monomers to tailor the properties of the final material. uobaghdad.edu.iqresearchgate.netekb.eg For instance, copolymerization can be used to introduce flexible segments into the polymer backbone, improving the processability and toughness of the resulting resin. researchgate.net The kinetics of free-radical polymerization of bismaleimides can be studied using techniques like differential scanning calorimetry (DSC). researchgate.net

Kinetic Studies of this compound Crosslinking and Polymerization

Understanding the kinetics of the various crosslinking and polymerization reactions of this compound is essential for controlling the cure process and optimizing the final properties of the material. A variety of analytical techniques are employed to study these reaction kinetics. nih.gov

Spectroscopic techniques are also widely used. For instance, Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of reactive groups, such as the maleimide double bond, as a function of time during the curing process. mit.edu Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool for studying reaction kinetics and mechanisms in detail. mpg.deresearchgate.net For example, 1H NMR can be used to follow the conversion of reactants to products in real-time. rug.nl

The kinetics of specific reactions have been studied in detail. For the thiol-maleimide reaction, computational and experimental studies have elucidated the influence of solvent, initiator, and thiol structure on the reaction mechanism and rate. rsc.orgcolab.wssemanticscholar.orgresearchgate.net These studies have shown that the reaction can proceed through different mechanistic pathways, each with its own kinetic profile. rsc.org Similarly, the kinetics of the Diels-Alder and retro-Diels-Alder reactions have been investigated to understand the factors controlling the thermoreversibility of crosslinks. researchgate.netrug.nl

Kinetic modeling is often used in conjunction with experimental data to develop a comprehensive understanding of the polymerization process. researchgate.net Mechanistic models can be developed to predict the polymerization kinetics under different conditions, which is crucial for process control and optimization in industrial applications. researchgate.net

Interactive Data Table: Overview of this compound Crosslinking Reactions

| Reaction Type | Reactant(s) | Key Features | Kinetic Study Methods |

| Thiol-Maleimide Click | Multi-functional thiols | High efficiency, specificity, mild conditions | NMR, UV-Vis, Computational Modeling |

| Diels-Alder Cycloaddition | Dienes (e.g., furan) | Thermoreversible crosslinking | DSC, FTIR, NMR, Rheology |

| Ene-Addition | Alkenes with allylic H | Forms C-C bonds, thermally initiated | Spectroscopy, Computational Modeling |

| Michael Addition | Amines, other nucleophiles | Chain extension and crosslinking | FTIR, NMR, Chromatography |

| Free-Radical Polymerization | Itself or other vinyl monomers | Forms highly crosslinked networks | DSC, Spectroscopy |

Determination of Reaction Order and Rate Constants

The curing kinetics of bismaleimide systems are often analyzed using phenomenological models, where the reaction rate is expressed as a function of the degree of cure. Two common models are the n-th order and the autocatalytic models.

The n-th order reaction model is one of the simpler models used to describe the curing process and is given by the equation:

where:

dα/dt is the rate of cure

k(T) is the temperature-dependent rate constant

α is the degree of cure

n is the reaction order

The rate constant, k(T), typically follows an Arrhenius relationship:

dα/dt = (k1 + k2 * α^m) * (1-α)^n

α = ΔH_t / ΔH_total

α = (ΔH_total - ΔH_residual) / ΔH_total

Polymer Network Formation and Advanced Architectures with Bismaleimidoethane

Homopolymerization and Copolymerization of Bismaleimidoethane with Co-monomers

This compound can undergo homopolymerization, a process where the molecules of the this compound monomer link together to form a polymer. psu.edu This reaction typically proceeds through the reactive maleimide (B117702) end groups.

More frequently, this compound is used in copolymerization, where it is reacted with one or more different monomers. open.edu This approach allows for the creation of polymers with a wider range of properties than what can be achieved with homopolymers alone. open.edu An example of this is the copolymerization of this compound with styrene (B11656). In this reaction, the this compound can act as a cross-linker, accelerating the polymerization process compared to the homopolymerization of styrene. rsc.org This leads to the formation of block polymer micelles in a shorter timeframe, followed by in situ inter-chain cross-linking. rsc.org The resulting micelles are essentially core cross-linked star polymers with a cross-linked polystyrenic core and a polylactide corona. rsc.org

The reactivity of the co-monomers plays a crucial role in the final structure of the copolymer. open.edu For instance, in the copolymerization of styrene and this compound, an alternating copolymerization can occur in the early stages, leading to the exclusive formation of spherical micelles. rsc.org This is because the densely cross-linked core that forms can prevent further morphological transitions. rsc.org

The process of copolymerization provides a means to manipulate the structure and properties of the resulting polymer. By carefully selecting the co-monomers and controlling the reaction conditions, it is possible to design materials with specific characteristics. open.edu

Interpenetrating Polymer Networks (IPNs) and Hybrid Systems Incorporating this compound

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org These networks cannot be separated without breaking chemical bonds. wikipedia.org The unique architecture of IPNs allows for the combination of properties from the constituent polymers, often resulting in materials with enhanced performance. cyu.fr

This compound is a key component in the development of various IPN and hybrid systems due to its ability to form crosslinked networks. These systems often exhibit improved thermal and mechanical properties compared to the individual polymer components.

Epoxy resins are widely used but can be brittle. mdpi.com Modifying them with this compound can enhance their properties. The incorporation of bismaleimides into epoxy resins can increase tensile strength and improve thermal behavior. researchgate.net For instance, the addition of N,N′-bismaleimido-4,4′-diphenyl methane (B114726) to an epoxy system can lead to improved mechanical and thermal properties. researchgate.net

The modification of epoxy resins with this compound can be further enhanced by the inclusion of other components. For example, a system synergistically toughened with PEK-C and core-shell polymers in an epoxy-modified this compound matrix has been developed. mdpi.com This approach improves the toughness and bonding performance of the adhesive system while maintaining heat resistance. mdpi.com The resulting adhesive exhibits a high glass transition temperature (Tg) of 208.6 °C and a 5% weight loss temperature (T5%) of 425.4 °C. mdpi.com

The table below shows the effect of epoxy resin content on the shear strength of a modified bismaleimide (B1667444) resin.

| Epoxy Resin Content (phr) | Shear Strength at Room Temperature (MPa) | Shear Strength at 120 °C (MPa) | Shear Strength at 150 °C (MPa) |

| 0 | 18.5 | - | - |

| 78 | 20.2 | Increased Significantly | Increased Significantly |

Data sourced from a study on epoxy-modified bismaleimide structural adhesive film. mdpi.com

Polyethersulfone (PES) is a high-performance thermoplastic known for its thermal stability. researchgate.net Creating hybrid networks of this compound and PES with epoxy resins can lead to materials with superior properties. In these systems, bismaleimide-modified polyethersulfone-epoxy interpenetrating networks are developed. researchgate.net

The incorporation of PES into an epoxy system can enhance its thermal stability and resistance to water absorption. researchgate.net Further modification with bismaleimides, such as 1,3-bismaleimidobenzene and 1,1'-bis(4-maleimidophenyl) cyclohexane, can enhance the thermal and mechanical properties of the matrix. researchgate.netpsu.edu Studies have shown that the thermal stability, glass transition temperature, tensile, and flexural properties of PES-modified epoxy systems are increased with the incorporation of bismaleimide. psu.edu The morphology of these hybrid systems is often homogeneous, indicating efficient chemical interaction and the formation of an intercrosslinked network structure. psu.edu

The table below summarizes the effect of incorporating N,N′-bismaleimido-4,4′-diphenyl methane (BMI) and Polyethersulfone (PES) into an epoxy resin system.

| Modification | Effect on Properties |

| Incorporation of PES | Improved toughness and thermal stability. psu.edu |

| Incorporation of BMI into PES-modified epoxy | Increased thermal stability, glass transition temperature, tensile and flexural properties; decreased impact strength. psu.edu |

Novel intercrosslinked networks can be developed by combining siliconized epoxy resins with 1,2-bis(maleimido)ethane. capes.gov.br The siliconization of the epoxy resin is achieved using hydroxyl-terminated poly(dimethylsiloxane) (HTPDMS) and a crosslinking agent. capes.gov.br These siliconized epoxy systems are then further modified with 1,2-bis(maleimido)ethane and cured. capes.gov.br

The introduction of siloxane into the epoxy matrix generally improves the toughness and thermal stability of the resin, although it may lead to a reduction in strength and modulus. researchgate.net Conversely, the incorporation of bismaleimide into the epoxy resin enhances both tensile strength and thermal behavior. researchgate.net By combining both siliconization and bismaleimide modification, it is possible to create materials with a balanced set of enhanced mechanical and thermal properties. researchgate.net Research has shown that an epoxy matrix containing 5% siloxane and 15% bismaleimide exhibits superior mechanical and thermal properties compared to other combinations. researchgate.net

Core-Crosslinked Block Copolymer Micelles and Nanogels Utilizing this compound

This compound plays a crucial role in the formation of advanced nano-architectures such as core-crosslinked block copolymer micelles and nanogels. These structures have significant potential in fields like drug delivery due to their stability and responsive nature. chemrxiv.orgresearchgate.netnih.gov

Reversibly core-crosslinked block copolymer micelles can be designed with a hydrophilic shell and a hydrophobic core, making them suitable for encapsulating hydrophobic drugs. chemrxiv.orgresearchgate.netnih.gov The crosslinking of the core, often achieved using a bismaleimide derivative like dithio-bismaleimidoethane (DTME), enhances the mechanical stability of the micelles, allowing them to maintain their structure even in non-selective environments or upon dilution. chemrxiv.org This crosslinking can be reversible, for instance, through a Diels-Alder reaction that can be reversed by a reducing agent, enabling controlled drug release. chemrxiv.org Atomic force microscopy studies have shown that crosslinking with DTME can significantly increase the Young's modulus of the micelles, a change that is largely reversible upon de-crosslinking. nih.gov

This compound is also utilized in the synthesis of nanogels. For example, a glycopolymer-based fluorescent active nanogel has been prepared using a combination of RAFT polymerization and Diels-Alder "click" chemistry. nih.govacs.org In this process, a block copolymer is synthesized and then cross-linked with a redox-responsive cross-linker like dithio-bismaleimidoethane to form the nanogel. nih.govacs.org These nanogels can be loaded with anticancer drugs and have shown potential for targeted drug delivery. nih.govacs.org

In another approach, polymerization-induced self-assembly (PISA) via controlled cross-linking copolymerization with this compound as a cross-linker can produce robust block copolymer micelles with various morphologies. rsc.org The use of this compound in RAFT copolymerization with styrene leads to the formation of core cross-linked star polymers. rsc.orgresearchgate.net The resulting micelles exhibit high molecular weights and narrow dispersity. rsc.org

Control of Crosslink Density and Network Topology in this compound Systems

The control of crosslink density and network topology is fundamental to tailoring the properties of polymer networks derived from this compound. researchgate.net The crosslink density, which is the measure of the number of crosslinks per unit volume of the polymer, directly influences mechanical properties such as modulus and yield strength, as well as thermal properties like the glass transition temperature. osti.govdtic.milresearchgate.net

In this compound-containing systems, the crosslink density can be manipulated by varying the concentration of the this compound cross-linker. rsc.org For instance, in the copolymerization of styrene with this compound, the degree of crosslinking can be controlled, which in turn affects the morphology of the resulting block copolymer micelles. rsc.org A higher crosslink density, resulting from alternating copolymerization in the early stages, can lead to the formation of exclusively spherical micelles by preventing further morphological transitions. rsc.org

The extent of curing is another parameter that can be used to control the crosslink density. dtic.mil By controlling the curing time and temperature, the degree of reaction of the this compound's maleimide groups can be managed, thereby controlling the final crosslink density of the network. dtic.mil Techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the extent of the curing reaction by following the disappearance of the reactive groups. dtic.mil

Structure Property Relationships in Bismaleimidoethane Derived Materials

Thermal Stability and Degradation Behavior of Bismaleimidoethane Networks

Bismaleimide (B1667444) (BMI) resins, including those based on this compound, are known for their use in applications requiring excellent performance at elevated temperatures. nasa.gov Their thermal stability is a key characteristic, defined by their resistance to decomposition and property loss when subjected to heat. netzsch.com

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of this compound-based polymer networks. netzsch.com This method involves continuously measuring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). torontech.com The resulting TGA curve plots the percentage of weight loss against temperature, providing critical data on the material's decomposition profile. torontech.comyoutube.com

The atmosphere used during TGA is also a critical variable. Analysis in an inert atmosphere like nitrogen reveals the inherent thermal stability of the polymer backbone, while analysis in air or oxygen provides insights into its thermo-oxidative stability, which is crucial for real-world applications where the material is exposed to air at high temperatures. researchgate.net Evolved gas analysis, where the gases produced during decomposition are identified using techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR), can further elucidate the degradation mechanisms. youtube.comresearchgate.net

Table 1: Illustrative TGA Data for a this compound (BMI) Resin Network This table presents hypothetical data to illustrate typical TGA results.

| Parameter | Atmosphere | Value |

|---|---|---|

| Onset of Decomposition (Tonset) | Nitrogen | ~410 °C |

| Temperature of Max. Decomposition Rate | Nitrogen | ~450 °C |

| Char Yield at 800 °C | Nitrogen | >50% |

| Onset of Decomposition (Tonset) | Air | ~400 °C |

The glass transition temperature (Tg) is a critical parameter for this compound-derived materials, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. preprints.orgwiley-vch.de This transition is not a true phase change like melting but rather a kinetic phenomenon that occurs over a temperature range. wiley-vch.de The Tg directly influences the service temperature of the material, as mechanical properties can change significantly above this temperature. preprints.org

The Tg of a this compound network is intrinsically correlated with its molecular structure. Key factors influencing Tg include:

Crosslink Density: A higher degree of crosslinking restricts the mobility of polymer chain segments. mdpi.com This restriction means more thermal energy is required to induce the segmental motions associated with the glass transition, resulting in a higher Tg. mdpi.com

Chain Stiffness: The inherent rigidity of the polymer chains between crosslinks affects Tg. Stiffer chain structures lead to higher glass transition temperatures.

Free Volume: The microscopic empty space between polymer chains, known as free volume, influences chain mobility. A denser network with less free volume will generally have a higher Tg. mdpi.com

Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding, can increase the energy required for segmental motion, thereby increasing the Tg. mdpi.com

Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) are common techniques used to measure the Tg. nih.govmdpi.com Studies have demonstrated that modifying bismaleimide resin systems, for example by incorporating specific nanofillers, can lead to a marked increase in Tg. nih.gov This increase is often attributed to the filler's ability to enhance the network's crosslink density and restrict polymer chain mobility at the filler-matrix interface. nih.gov

Table 2: Correlation of Network Structure and Glass Transition Temperature (Tg) in a Modified this compound System This table shows a typical trend based on research findings.

| Modifier Content (wt%) | Relative Crosslink Density | Glass Transition Temperature (Tg) |

|---|---|---|

| 0.0 | Low | 250 °C |

| 0.3 | Medium | 265 °C |

| 0.5 | High | 275 °C |

Mechanical Properties Enhancement in this compound Composites and Resins

This compound-based materials are valued for their mechanical properties, which can be tailored for demanding structural applications. nasa.govcymitquimica.com Enhancements are often achieved by creating composites, typically with carbon or glass fibers, or by modifying the resin chemistry itself. nasa.govnih.gov

The mechanical performance of this compound networks is defined by several key parameters:

Modulus: Also known as the elastic modulus, this property measures the material's stiffness or resistance to elastic deformation under an applied load. at-machining.com

Strength: This refers to the maximum stress a material can withstand before it fails, either by permanent deformation (yield strength) or fracture (ultimate tensile strength). at-machining.com

Toughness: This is a measure of the material's ability to absorb energy and plastically deform before fracturing. cam.ac.uk It represents the material's resistance to crack propagation. nih.gov

In this compound composites, the mechanical properties are highly dependent on the type of reinforcement and its orientation. For example, carbon fiber composites with a [0°] fiber layup exhibit significantly greater tensile stress and strain performance compared to layups with fibers oriented at [90°] or [+/-45°]. nasa.gov Research has also shown that the modulus and strength of some BMI composites remain stable over a wide temperature range (e.g., -55 to +200 °C). researchgate.net The addition of modifiers to the bismaleimide resin can also enhance these properties, particularly toughness. nih.gov

Table 3: Tensile Properties of a this compound (BMI-2)/IM7 Carbon Fiber Composite. nasa.gov Data adapted from a study on BMI resin infused composites.

| Fiber Layup Configuration | Average Tensile Stress at Failure (MPa) | Average Tensile Strain at Failure (%) |

|---|---|---|

| [0°]4 | 689.5 | 1.18 |

| [90°]4 | 651.6 | 0.95 |

| [+45°, 90°, 90°, -45°] | 455.1 | 0.93 |

Pure thermosetting resins like those made from this compound are often inherently brittle, meaning they have low fracture toughness. engineeringarchives.com Fracture toughness quantifies a material's resistance to the propagation of pre-existing flaws or cracks. nih.govengineeringarchives.com Mitigating brittleness is crucial for preventing catastrophic failure in structural components.

Several factors influence the fracture toughness of this compound-derived materials:

Addition of Toughening Agents: Incorporating second-phase particles, such as elastomers, thermoplastics, or specific nanofillers, into the BMI matrix is a common strategy. nih.gov These agents can initiate energy-absorbing mechanisms at the tip of a propagating crack, such as particle debonding and plastic deformation of the matrix, which blunts the crack and impedes its growth. nih.gov Studies have shown that adding a small percentage of a modifier like ES-GO can maximize the toughness of the resin system. nih.gov

Network Chemistry: Altering the chemical structure of the BMI network, for instance by using flexible co-monomers, can increase the inherent ductility of the matrix and improve its ability to deform plastically, thereby increasing toughness.

Microstructure and Flaws: The presence of microscopic flaws, voids, or stress concentrations can significantly reduce the effective fracture toughness of a material. engineeringarchives.com Proper processing and quality control are essential to minimize these defects.

There is often a trade-off between strength and toughness; materials that are very strong and stiff tend to be more brittle. cam.ac.uk Therefore, strategies for brittleness mitigation must balance the need for improved toughness with the requirement to maintain adequate strength and modulus for the intended application.

The crosslink density, which is the number of crosslinks per unit volume in the polymer network, is a dominant factor controlling the mechanical response of this compound materials. nih.gov The curing process and the specific chemical agents used determine the final crosslink density of the network. mdpi.com

The correlation between crosslink density and mechanical properties has been systematically studied, revealing several key trends:

Modulus and Strength: As the crosslink density increases, the polymer network becomes more rigid. This increased rigidity restricts chain movement, leading to a higher elastic modulus and greater ultimate stress (strength). nih.gov

Strain and Toughness: With increasing crosslink density, the ability of the polymer chains to uncoil and move past one another under load is reduced. This leads to a decrease in the ultimate strain (the amount the material can stretch before breaking). nih.gov Consequently, highly crosslinked materials are often more brittle and may exhibit lower fracture toughness. Molecular dynamics simulations show that a higher crosslink density can lead to greater strain concentration, which further reduces the fracture strain. nih.gov

Therefore, controlling the crosslink density is a critical tool for tuning the mechanical properties of this compound networks. A lower crosslink density might be desirable for applications requiring higher toughness and flexibility, while a higher crosslink density is suited for applications demanding high stiffness and strength at elevated temperatures.

Table 4: General Correlation between Crosslink Density and Mechanical Response in Amorphous Polymers. nih.gov This table illustrates general trends observed in research.

| Crosslink Density | Ultimate Stress (Strength) | Ultimate Strain (Ductility) | Elastic Modulus (Stiffness) |

|---|---|---|---|

| Low | Lower | Higher | Lower |

| Medium | Intermediate | Intermediate | Intermediate |

| High | Higher | Lower | Higher |

Environmental Stability and Resistance Characteristics, e.g., Water Absorption Behavior

The environmental stability of materials derived from this compound, particularly their resistance to moisture, is a critical factor in determining their suitability for various applications, especially in high-humidity or high-temperature environments. The ingress of water can lead to plasticization, a reduction in the glass transition temperature (Tg), and potential chemical degradation of the polymer matrix, ultimately affecting the material's mechanical properties and long-term performance.

Water Absorption Behavior

Research into bismaleimide (BMI) resins, a class of polymers to which this compound belongs, reveals that their interaction with water is a complex phenomenon. umich.eduresearchgate.net When immersed in water, these materials typically exhibit a two-stage absorption process. umich.eduresearchgate.net The initial stage is characterized by Fickian diffusion, where water molecules rapidly diffuse into the polymer matrix. umich.eduaip.org This is followed by a second, much slower stage, which is attributed to the relaxation of the polymer network in response to the swelling stresses induced by the absorbed water. umich.edu This relaxation-controlled phase can lead to a gradual but continual increase in weight gain over extended periods. umich.edu

The rate and extent of water absorption are influenced by several factors, including temperature and the specific composition of the material. An increase in temperature generally accelerates the diffusion process. researchgate.netcapes.gov.br However, the equilibrium moisture content of the first diffusion-controlled stage tends to decrease with rising temperature, indicating that the initial moisture absorption in BMI resins is an exothermic process. researchgate.net

The presence of reinforcing fibers in composites also plays a role. While the fiber-matrix interface may have a minimal effect on short-term moisture diffusion, the rigid interface can constrain the long-range segmental motions of the polymer matrix, thereby reducing water absorption during the second, relaxation-controlled stage. researchgate.net

The following table summarizes findings on the water absorption behavior of bismaleimide-based materials under different conditions:

| Material System | Test Condition | Observation | Reference |

| Bismaleimide (BMI) Neat Resin | Immersion in water | Exhibits two-stage absorption: initial fast diffusion followed by a slow, gradual increase. True equilibrium was not reached even after two years. | umich.edu |

| Bismaleimide (BMI) Neat Resin | Increasing temperature during water immersion | Accelerates moisture absorption in both diffusion and relaxation stages. The equilibrium uptake of the first stage decreases. | researchgate.netcapes.gov.br |

| Epoxy modified with Polyethersulfone (PES) and Bismaleimide (BMI) | Immersion in distilled water for 24h (ASTM D 570) | Incorporation of PES and BMI decreased water absorption due to the hydrophobicity of PES and increased crosslinking from BMI. | researchgate.netpsu.edupsu.edu |

| Uni-weave Carbon Fiber/Bismaleimide Composite | Immersion in water | Displays two-stage diffusion similar to the neat resin. The rigid fiber-matrix interface appears to suppress long-term absorption. | researchgate.net |

Hydrothermal Aging and Degradation

Prolonged exposure to moisture, especially at elevated temperatures (a condition known as hydrothermal aging), can lead to irreversible changes in bismaleimide-derived materials. researchgate.netirispublishers.com At higher temperatures, typically around 90°C, chemical degradation can occur at a significant rate. umich.eduresearchgate.net This degradation often involves the hydrolysis of the imide rings, which can result in chain scission and depolymerization of the polymer network. umich.eduresearchgate.net

Hydrothermal aging is known to cause plasticization of the matrix, which leads to a decrease in the glass transition temperature (Tg). umich.eduirispublishers.com This reduction in Tg can compromise the service temperature of the material. irispublishers.com Furthermore, the degradation of the polymer matrix and the fiber-matrix interface can lead to a decline in mechanical properties, such as interlaminar shear strength. aip.orgirispublishers.com

It has been observed that while moisture effects like plasticization can be reversible upon drying, the chemical degradation caused by hydrolysis is permanent. umich.edunasa.gov The presence of moisture can also lead to other forms of damage, such as blistering and micro-cavitation, when the material is subjected to thermal spikes. dtic.mil

The table below details some of the key research findings on the environmental stability and resistance of bismaleimide-based materials.

| Material/System | Exposure Condition | Key Findings | Reference(s) |

| Bismaleimide (BMI) Resin | 90°C water immersion | Significant chemical degradation occurs, likely involving hydrolysis of imide groups, leading to chain scission and depolymerization. | umich.eduresearchgate.net |

| Bismaleimide Matrix Carbon Fiber Composites | Hygrothermal aging | Leads to plasticization of the matrix and a decrease in glass transition temperature (Tg). Can cause damage to the fiber-matrix interface. | researchgate.netirispublishers.com |

| Bismaleimide (BMI) Composites | Wet thermal cycling | Shows a decrease in modulus and strength, but a slight increase in strain to failure, indicating a softening effect. | dtic.mil |

| Epoxy Systems with Bismaleimide | - | Bismaleimides can improve thermal stability and lower water absorption compared to unmodified epoxy. | psu.edupsu.edu |

Advanced Material Systems and Engineering Applications of Bismaleimidoethane

High-Performance Composites Utilizing Bismaleimidoethane

This compound-based resins are integral to the production of high-performance composites, where they serve as the matrix that binds reinforcing fibers. These composites are prized for their superior strength-to-weight ratio, high-temperature resistance, and excellent mechanical properties. chemimpex.comindustryarc.com

The performance of BME composites is significantly enhanced by the incorporation of reinforcing fibers such as carbon and glass fibers.

Carbon Fiber-Reinforced this compound Composites: Carbon fiber-reinforced BME composites are renowned for their exceptional stiffness, high tensile strength, and low weight, making them suitable for aerospace and automotive structural components. industryarc.comavient.combibliotekanauki.pl The combination of BME resin with carbon fibers results in composites with excellent physical property retention at elevated temperatures and in wet conditions. nasa.gov For instance, a BME resin system, CYCOM® 5250-4, when reinforced with G30-500 carbon fiber, is designed for primary aircraft structures with a service temperature range of -59°C to 204°C. matweb.com Research on IM7 carbon fiber infused with a Bismaleimide-2 (BMI-2) resin demonstrated excellent stress and strain properties. nasa.gov

Glass Fiber-Reinforced this compound Composites: Glass fiber is a cost-effective reinforcement that offers good tensile strength, electrical insulation, and heat resistance. mdpi.comacmfiberglass.com When combined with a BME matrix, the resulting composites are used in applications like interior decorations in aircraft, high-performance radomes, and corrosion-resistant liners. mdpi.com Studies on glass fiber/BME composites have shown good fire safety characteristics, including a high oxygen index and low smoke density, which are critical for aeronautical applications. mdpi.com

A comparison of the mechanical properties of different fiber-reinforced BME composites is presented in the table below.

| Composite System | Fiber Type | Key Properties | Application |

| BMI-2/IM7 | Carbon Fiber | High tensile stress and strain performance. nasa.gov | Advanced composites for structural applications. nasa.gov |

| CYCOM® 5250-4/G30-500 | Carbon Fiber | Service temperature up to 204°C, excellent toughness and hot/wet properties. matweb.com | Primary aircraft structures, engine nacelles, fuselage skins. matweb.com |

| Glass Fiber/Bismaleimide (B1667444) | Glass Fiber | Good fire safety, high tensile strength, and good electrical insulation. mdpi.com | Aircraft interior components, radomes, corrosion-resistant liners. mdpi.com |

The unique properties of BME composites make them indispensable in several high-stakes industries.

Aerospace: BME composites are extensively used in both military and commercial aircraft. industryarc.comrubberchem.com.tr Their high-temperature resistance is vital for applications such as engine components, nacelles, and leading edges of wings. matweb.com For example, the F-22 fighter jet was one of the first aircraft to use BME resins on an industrial scale. industryarc.com The ability to replace metallic parts with lightweight BME composites leads to significant weight reduction and, consequently, lower fuel consumption. industryarc.com They are also used for structural materials in space vehicles, which endure extreme temperature fluctuations. industryarc.com

Automotive: In the automotive sector, BME composites contribute to the development of lightweight and durable components. chemimpex.comcymitquimica.comrubberchem.com.tr They are used in high-performance vehicles where reducing weight is critical for speed and fuel efficiency. Applications include body panels, chassis components, and parts subjected to high temperatures. chemimpex.com

High-Temperature Structural Components: The inherent thermal stability of BME resins makes them ideal for any structural application that requires performance at elevated temperatures. rubberchem.com.trrubberchem.com.tr This includes industrial machinery, high-performance computing components, and various parts in the energy sector. industryarc.com

Resin and Coating Technologies Based on this compound

This compound serves as a fundamental building block for a variety of high-performance resins, coatings, adhesives, and sealants. chemimpex.comindustryarc.com Its ability to form highly crosslinked networks imparts exceptional durability and resistance to environmental degradation. chemimpex.com

BME-based formulations provide superior bonding strength and environmental resistance, making them ideal for demanding applications. chemimpex.commonchy.comsioenchemicals.com

Adhesives and Sealants: As a crosslinking agent, BME enhances the mechanical properties and thermal stability of adhesive and sealant formulations. chemimpex.com These materials are used in the construction and manufacturing industries where strong, durable bonds are essential. chemimpex.com

Coatings: BME is incorporated into coatings to protect sensitive components from moisture and mechanical stress. chemimpex.com These coatings offer excellent resistance to high temperatures, UV radiation, and chemicals, extending the lifespan of the coated parts. wacker.comagc-chemicals.comperstorp.com

In the electronics industry, BME is utilized in the production of encapsulants and protective layers for sensitive electronic components. chemimpex.comnasa.govhenkel-adhesives.comsupratec-syneo.com These materials shield components from moisture, vibration, and thermal shock, thereby enhancing the reliability and longevity of electronic devices. chemimpex.comhenkel-adhesives.com BME-based encapsulants are particularly valued for their stable electrical properties over a wide temperature range and their non-flammability. nasa.gov

In a move towards more sustainable materials, researchers are developing bio-based thermosetting resins that incorporate bismaleimide. cnrs.frrsc.orgnih.govdiva-portal.org These resins often utilize renewable resources like cardanol, derived from cashew nutshell liquid, or eugenol (B1671780) from clove oil. cnrs.frrsc.org

Research has shown that bio-based bismaleimide resins can exhibit high performance, sometimes even surpassing their petroleum-based counterparts. nih.gov For instance, a study on a bio-based thermoset derived from a lignin (B12514952) derivative reported better processability and higher glass transition temperatures than conventional BMI resins. nih.gov Another study on a resin synthesized from renewable eugenol demonstrated a high renewable carbon content (45.0%), a glass transition temperature above 380°C, and excellent flame retardancy. rsc.org

The following table summarizes the properties of some developed bio-based bismaleimide resins.

| Bio-based Source | Co-reactant with Bismaleimide | Key Findings |

| Cardanol | 4,4’-bismaleimidediphenylmethane (BMI) | Cured resins showed no glass transition up to 300°C and had a 5% weight loss temperature higher than 450°C. Flexural strength reached 60-80 MPa. cnrs.fr |

| Eugenol | Multi-functional phosphate (B84403) derived from eugenol | Resulting resin had a high renewable carbon content (45.0%), a glass transition temperature > 380°C, and excellent flame retardancy. rsc.org |

| Creosol (Lignin derivative) | Bio-based allyl ether compound | Displayed better processability, high glass transition temperature, and improved mechanical properties compared to petroleum-based BMI resins. nih.gov |

Biomedical Engineering Materials Incorporating Bismaleimidoethanechemimpex.comresearchgate.net

This compound is a homobifunctional crosslinking agent that plays a significant role in the advancement of biomedical engineering materials. chemimpex.comfishersci.ie Its maleimide (B117702) groups react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable, covalent thioether bonds. chemimpex.com This high selectivity, particularly under physiological conditions (pH 6.5-7.5), makes it an invaluable tool for creating sophisticated biomaterials. The applications of this compound in this field are diverse, ranging from enhancing the mechanical properties of polymers to developing systems for targeted therapeutic delivery. chemimpex.com Its utility is central to the fabrication of biocompatible hydrogels, the design of drug delivery vehicles, and the creation of smart, stimulus-responsive materials. chemimpex.comresearchgate.net

Fabrication of Biocompatible Crosslinked Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for biomedical applications due to their similarity to natural tissues. google.comnih.gov this compound serves as a crucial crosslinking agent in the synthesis of these hydrogels, imparting structural integrity and stability. chemimpex.comacs.org The process of crosslinking is essential for the transition from a soluble polymer solution to a stable, non-flowing gel. scifiniti.com

The fabrication of biocompatible hydrogels using this compound often involves its reaction with thiol-functionalized polymers. google.com For instance, zwitterionic polymers, such as those based on poly(carboxybetaine methacrylate) (pCB), are known for their ultra-low fouling properties, meaning they resist protein adsorption. google.com To form a hydrogel from these polymers, they can be synthesized with terminal thiol groups. The addition of 1,2-bismaleimidoethane to a solution of these thiol-terminated pCB polymers initiates a crosslinking reaction under physiological conditions, resulting in the formation of a biocompatible pCB hydrogel. google.com

Another application involves the functionalization of protein-based hydrogels. In one study, this compound (BMOE) was used as a crosslinker to immobilize lectins on bovine serum albumin hydrogels. acs.orgnih.gov The maleimide groups of BMOE react with sulfhydryl groups present in the protein structure of the hydrogel, creating a stable network and enabling the conjugation of bioactive molecules like lectins. acs.orgnih.gov This method is valuable for creating hydrogels with specific biological recognition capabilities, for example, for capturing bacteria. nih.gov

| Polymer System | Crosslinker | Fabrication Principle | Key Feature of Resulting Hydrogel |

| Thiol-terminated poly(carboxybetaine) (pCB) | 1,2-bismaleimidoethane | Reaction between thiol groups on the polymer and maleimide groups on the crosslinker. google.com | Ultra-low fouling, high hydration, suitable for cell encapsulation. google.com |

| Bovine Serum Albumin (protein-based) | This compound (BMOE) | Conjugation with sulfhydryl groups of the protein hydrogel to immobilize lectins. acs.orgnih.gov | Biofunctionalized for specific molecular recognition (e.g., bacterial capture). nih.gov |

| Furan-modified Hyaluronic Acid (HA) | Maleimide-modified PEG (utilizing Diels-Alder reaction) | While not directly using this compound as the primary crosslinker, this illustrates the maleimide-furan reaction, a similar principle. nih.gov | Injectable, dual-crosslinked scaffold for bone tissue engineering. nih.gov |

Drug Delivery Systems and Targeted Therapies via Bioconjugation with Bismaleimidoethanechemimpex.comresearchgate.net

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, a technique central to modern drug delivery. nih.govthermofisher.com this compound is a key reagent in this field, used to link therapeutic agents to targeting moieties like antibodies, thereby creating antibody-drug conjugates (ADCs). chemimpex.com This approach enhances the therapeutic efficacy of drugs by delivering them specifically to target cells, such as cancer cells, which can reduce side effects on healthy tissues. nih.gov

The fundamental reaction involves the maleimide groups of this compound reacting with sulfhydryl groups on an antibody and a drug molecule, effectively "linking" them together. chemimpex.com this compound and its derivatives, such as dithio-bismaleimidoethane (DTME), BM(PEG)2, and BM(PEG)3, are frequently listed as crosslinkers for creating ADCs. google.comgoogle.com For example, a cytotoxic drug can be conjugated to an antibody that targets a specific tumor-associated antigen. This targeted delivery system ensures that the potent drug is concentrated at the tumor site, maximizing its effect while minimizing systemic toxicity.

Research has also explored the use of this compound derivatives in creating core-crosslinked block copolymer micelles for drug delivery. researchgate.netchemrxiv.org These micelles have a hydrophobic core suitable for encapsulating hydrophobic drugs and a hydrophilic shell that provides stability and potential non-immunogenicity. researchgate.netchemrxiv.orgchemrxiv.org Crosslinking the core enhances the micelle's stability against dilution in the bloodstream, preventing premature drug release. researchgate.netnih.gov

| Application Area | Crosslinker | Bioconjugation Strategy | Therapeutic Goal |

| Antibody-Drug Conjugates (ADCs) | This compound (BMOE), Dithio-bismaleimidoethane (DTME) | Covalent linking of cytotoxic drugs to tumor-targeting antibodies via sulfhydryl-maleimide reaction. google.com | Targeted cancer therapy with enhanced efficacy and reduced side effects. google.com |

| Core-Crosslinked Micelles | Dithio-bismaleimidoethane (DTME) | Crosslinking of the micelle core to stabilize the structure and encapsulate hydrophobic drugs. researchgate.netchemrxiv.org | Increase drug bioavailability and control release, improving stability during circulation. researchgate.netchemrxiv.org |

| Protein Immobilization | This compound (BMOE) | Anchoring enzymes (e.g., Cytochrome P450) onto electrode surfaces via surface cysteine residues. mcgill.ca | Development of biosensors and biocatalytic systems. mcgill.ca |

Smart Materials with Reversible Crosslinking for Controlled Release Mechanisms

Smart materials are designed to respond to specific external stimuli, such as changes in temperature, pH, or the presence of certain chemicals. olikrom.comgoogle.com In drug delivery, smart materials with reversible crosslinking offer a sophisticated mechanism for on-demand therapeutic release. nih.govmdpi.com this compound derivatives, particularly those containing a disulfide bond like dithio-bismaleimidoethane (DTME), are instrumental in creating such systems. researchgate.netchemrxiv.org

The disulfide bond is the key to the reversible nature of these materials. rug.nl It is stable under normal physiological conditions but can be cleaved by reducing agents like glutathione, which is found in significantly higher concentrations inside cells compared to the bloodstream. nih.gov This difference in reductive potential provides a trigger for drug release.

One prominent example is the use of DTME to create reversibly core-crosslinked block copolymer micelles. researchgate.netchemrxiv.orgchemrxiv.org The crosslinking is achieved through a Diels-Alder reaction involving DTME. researchgate.netchemrxiv.org These stable, crosslinked micelles can carry a drug payload through the circulation. nih.gov Upon reaching a target cell, the intracellular reducing environment cleaves the disulfide bond within the DTME crosslinker, leading to the de-crosslinking of the micelle core. researchgate.netchemrxiv.org This structural disassembly triggers the rapid release of the encapsulated drug precisely at the target site. researchgate.netchemrxiv.org This strategy allows for refined temporal and spatially controlled drug release, which is crucial for improving therapeutic outcomes. researchgate.net Research has shown that changes in the nanomechanical properties, such as the Young's modulus of the micelles, can be entirely reversed upon de-crosslinking. researchgate.netchemrxiv.org

| Smart Material System | Crosslinker | Stimulus for Reversibility | Mechanism of Action | Application |

| Reversibly Core-Crosslinked Micelles | Dithio-bismaleimidoethane (DTME) | Reducing agents (e.g., tris(2-carboxyethyl) phosphine, glutathione). researchgate.netchemrxiv.org | Cleavage of the disulfide bond in the crosslinker causes de-crosslinking and disassembly of the micelle core. researchgate.netchemrxiv.org | On-demand, targeted drug release inside cells. researchgate.netchemrxiv.orgnih.gov |

| Thermally Reversible Polyurethanes | Polymaleimide compounds (reacting with furan (B31954) groups) | Temperature | The Diels-Alder cycloaddition between furan and maleimide is thermally reversible, allowing the amount of crosslinking to be increased or decreased with temperature changes. google.com | Self-healing materials, responsive coatings. google.com |

Computational and Molecular Modeling Studies of Bismaleimidoethane Systems

Molecular Dynamics Simulations of Bismaleimidoethane Polymerization and Network Evolution

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of atoms and molecules over time. mdpi.com This powerful technique is instrumental in understanding the polymerization of this compound and the subsequent evolution of the resulting polymer network. mdpi.comresearchgate.net By solving the classical equations of motion for a system of interacting particles, MD simulations can track the trajectories of individual atoms, providing a detailed picture of the polymerization process at the atomic level. researchgate.net

Researchers utilize MD simulations to study various aspects of this compound polymerization, including:

Initiation and Propagation: Simulating the initial reaction steps where monomer units begin to link and the subsequent chain growth.

Crosslinking and Network Formation: Observing how individual polymer chains connect to form a three-dimensional network, a critical determinant of the final material's properties.

Influence of Reaction Conditions: Investigating how factors like temperature, pressure, and the presence of co-reactants or solvents affect the polymerization kinetics and the final network topology. nasa.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org It has proven to be a valuable tool for elucidating the intricate details of chemical reactions involving this compound at the electronic level. rsc.org DFT calculations provide a deep understanding of reaction mechanisms, transition states, and the energetics of various reaction pathways. pku.edu.cnresearchgate.net

Key applications of DFT in the study of this compound reactions include:

Mapping Reaction Pathways: DFT can be used to model the entire reaction coordinate, identifying the lowest energy path from reactants to products. This includes locating and characterizing transition state structures, which are the highest energy points along the reaction path.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated with high accuracy. This information is critical for predicting reaction rates and understanding how different factors, such as catalysts or solvent effects, can influence the reaction speed. researchgate.net

Investigating Reaction Mechanisms: DFT helps to distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways. mdpi.com For example, in the context of cycloaddition reactions common in this compound chemistry, DFT can determine whether the bonds are formed simultaneously or in a sequential manner. mdpi.compku.edu.cn

Understanding Regio- and Stereoselectivity: In reactions where multiple products are possible, DFT calculations can predict which isomers will be preferentially formed by comparing the energies of the different transition states leading to each product.

By providing a detailed energetic and structural picture of the reaction landscape, DFT calculations complement experimental studies and offer predictive power in designing new synthetic routes and optimizing reaction conditions for this compound-based systems. mdpi.com

Molecular Modeling for Protein-Bismaleimidoethane Interactions and Structural Elucidation

This compound is frequently used as a homobifunctional crosslinking agent to study protein structure and interactions. thermofisher.com Molecular modeling techniques are pivotal in interpreting the results of these crosslinking experiments and in elucidating the three-dimensional architecture of protein complexes. nih.govmpg.de

The process typically involves:

Crosslinking Experiments: In a laboratory setting, proteins are treated with BMOE, which reacts with sulfhydryl groups (-SH) on cysteine residues. thermofisher.compnas.org If two cysteine residues are sufficiently close in space, the BMOE molecule can form a stable thioether linkage between them, effectively "freezing" the protein in a particular conformation. thermofisher.compnas.org

Identification of Crosslinked Residues: The crosslinked proteins are then analyzed, often using mass spectrometry, to identify which specific cysteine residues have been linked by the BMOE molecule.

Molecular Modeling and Docking: This experimental data is then used as a distance restraint in molecular modeling simulations. nih.gov Knowing that the two crosslinked cysteines must be within a certain distance of each other (dictated by the 8.0 Å spacer arm of BMOE), computational models of the protein or protein complex can be built and refined. thermofisher.comnih.gov Docking algorithms can be used to predict the most likely binding orientation of two interacting proteins that satisfies the crosslinking-derived distance constraints. nih.gov

This integrated approach of chemical crosslinking and molecular modeling has been successfully applied to:

Map Protein-Protein Interaction Interfaces: Crosslinking can pinpoint the regions on the surfaces of two interacting proteins that come into contact. nih.gov

Study Conformational Changes: By crosslinking a protein in different functional states (e.g., active vs. inactive), researchers can gain insights into the structural rearrangements that occur during its biological activity. pnas.org For example, studies on the E. coli chemoreceptor Tsr showed that BMOE crosslinking patterns changed depending on whether the receptor was in a "kinase-ON" or "kinase-OFF" state. pnas.org

Table 1: Applications of this compound in Protein Structural Studies

| Protein System | Goal of the Study | Key Finding | Computational Method |

| E. coli chemoreceptor Tsr | Investigate signaling states | BMOE crosslinking patterns differ between serine-bound (kinase-OFF) and unbound states, revealing conformational changes. pnas.org | Not explicitly detailed, but implied in interpreting crosslinking results. |

| PreTCR–pMHC complex | Determine the solution docking geometry of a weakly interacting protein pair. | Linkage distance restraints from bismaleimide (B1667444) linkers guided molecular modeling to a single, verified conformation. nih.gov | Linkage distance restraint-guided molecular modeling. nih.gov |

| Maltose Binding Protein (MBP) | Install a photoswitch to control protein function. | A tetrazine cross-linker, installed between engineered cysteines, could replace an interdomain salt bridge predicted by computational methods. acs.org | Molecular dynamics simulations to identify key salt bridges. acs.org |

This table provides examples of how BMOE and similar crosslinkers are used in conjunction with computational modeling to understand protein structure and function.

Predictive Modeling of Structure-Property Relationships in this compound-Derived Materials

A significant goal in materials science is to design materials with specific, desired properties. Predictive modeling, particularly quantitative structure-property relationship (QSPR) models, plays a crucial role in achieving this for this compound-derived materials. numberanalytics.comnih.gov These models aim to establish a mathematical correlation between the chemical structure of a material and its macroscopic properties. nasa.gov

The development of predictive models for this compound-based materials involves several steps:

Data Collection: A dataset is compiled containing the chemical structures of various this compound-based polymers and their experimentally measured properties (e.g., mechanical, thermal, electrical). nih.govdiva-portal.org

Descriptor Generation: The chemical structures are converted into a set of numerical descriptors that quantify various structural features. These can range from simple atomic counts to more complex topological and quantum-chemical parameters. nih.govaaai.org

Model Building: Using statistical methods and machine learning algorithms (like random forests or neural networks), a mathematical model is trained to find the relationship between the descriptors and the target property. numberanalytics.comdiva-portal.org

Validation and Prediction: The model's predictive power is tested on a separate set of data not used during training. Once validated, the model can be used to predict the properties of new, hypothetical this compound-based structures, accelerating the discovery of novel materials. numberanalytics.comnih.gov

For example, research on 4,4'-Bismaleimidodiphenylmethane (BMI) co-reacted with various diamines demonstrated how cure conditions and composition affect mechanical properties like modulus and yield strength. nasa.gov Computer simulations of properties such as density and glass transition temperature were used to further understand and confirm the experimentally observed structure-property relationships. nasa.gov

By leveraging predictive modeling, researchers can screen large numbers of potential chemical structures in silico, identifying the most promising candidates for synthesis and testing. numberanalytics.com This approach significantly reduces the time and cost associated with experimental trial-and-error, paving the way for the rational design of advanced this compound-derived materials with tailored performance characteristics. numberanalytics.comaaai.org

Q & A

Q. What is the primary biochemical application of Bismaleimidoethane in protein interaction studies?

this compound is a homobifunctional crosslinker targeting cysteine residues, enabling stabilization of transient protein-protein interactions. Its spacer arm (6.3–10.5 Å sulfur-to-sulfur distance) facilitates crosslinking in closely associated complexes, making it ideal for studying dynamic processes like enzyme-substrate binding or DNA repair machinery assembly. Researchers typically use it at 0.2 mM concentrations in DMSO-containing buffers, followed by quenching with 50 mM dithiothreitol (DTT) to terminate reactions .

Q. What protocols ensure optimal reactivity and stability of this compound in crosslinking experiments?

- Preparation : Dissolve in anhydrous DMSO (100 mM stock) to prevent hydrolysis; store at -20°C.

- Working Concentration : Dilute to 0.2 mM in buffers (e.g., 20 mM TRIS-HCl, pH 8.0) with NaCl concentrations optimized for the target system (e.g., 350 mM NaCl for MutS-MutL crosslinking).

- Quenching : Incubate with 50 mM DTT for 15 minutes post-reaction.

- Validation : Confirm crosslinking efficiency via SDS-PAGE and Western blot using protein-specific antibodies .

Q. Which analytical techniques are recommended for assessing this compound-mediated crosslinking efficiency?

- SDS-PAGE/Western Blot : Resolve monomeric and crosslinked species; quantify using imaging systems (e.g., LI-COR Odyssey).

- Controls : Include negative controls (e.g., no crosslinker, DTT pre-treatment) to rule out nonspecific interactions.

- Supplementary Methods : Size-exclusion chromatography or native PAGE for dynamic systems .

Advanced Research Questions

Q. How can researchers mitigate discrepancies in crosslinking efficiency caused by varying buffer conditions?

- Systematic Optimization : Test ionic strength gradients (e.g., 200–1000 mM NaCl in TRIS-HCl, pH 8.0). For example, MutS-MutL crosslinking peaks at 350 mM NaCl but declines at higher concentrations due to reduced protein affinity.

- Statistical Analysis : Use ANOVA to identify significant variations across conditions, with ≥3 technical replicates to minimize noise .

Q. What methodologies confirm the specificity of this compound in trapping transient enzyme-substrate complexes?

- Competitive Inhibition : Pre-incubate target proteins with non-crosslinkable analogs (e.g., heparin for FGF2) to block binding sites.

- Mutagenesis : Use cysteine-to-serine mutants to eliminate crosslinking.

- Stabilization : Perform reactions with non-hydrolyzable ATP analogs (e.g., AMPPNP) to trap complexes .

Q. How should unexpected crosslinking products be analyzed and interpreted in SDS-PAGE results?

- Mass Spectrometry : Identify crosslinked residues via peptide mass fingerprinting.

- Structural Modeling : Compare results with existing structural data to assess plausibility.

- Troubleshooting : Optimize crosslinker concentration or switch to longer spacers (e.g., bismaleimidohexane) if artifacts persist .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for quantifying crosslinking data obtained with this compound?

- Quantification : Report monomer/dimer ratios as mean ± SD from ≥3 independent experiments.

- Normalization : Use internal loading controls (e.g., total protein stain) to correct for blot variability.

- Documentation : Include raw data in supplementary materials and discuss error sources (e.g., incomplete quenching) .

Q. How can researchers address contradictions between crosslinking data and existing structural models?

- Complementary Techniques : Integrate cryo-EM or X-ray crystallography to resolve structural mismatches.

- Hypothesis Testing : Propose conformational flexibility or assay artifacts, then validate via mutagenesis .

Crosslinker Comparison Table

This table synthesizes data to guide crosslinker selection based on experimental requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.